6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
Properties
CAS No. |
510761-59-8 |
|---|---|
Molecular Formula |
C24H25N7O2 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C24H25N7O2/c1-16-5-4-8-30-21(16)27-22-19(24(30)33)13-18(23(32)29-11-9-28(2)10-12-29)20(25)31(22)15-17-6-3-7-26-14-17/h3-8,13-14,25H,9-12,15H2,1-2H3 |
InChI Key |
JAXWKUHNZQOPOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)N5CCN(CC5)C |
Origin of Product |
United States |
Preparation Methods
Sulfonamidation of Precursor Amines
The initial step employs diethylenetriamine derivatives reacted with sulfonyl chlorides in an aqueous alkaline medium (pH 8–12) to form sulfonamidated intermediates. Sodium hydroxide or potassium carbonate serves as the base, enabling efficient proton abstraction while minimizing side reactions. For the target compound, a pyridin-3-ylmethyl-substituted diethylenetriamine precursor is sulfonylated using tosyl chloride at 90°C for 1–2 hours, achieving >85% conversion.
Cyclization with Ethylene Dihalides
Cyclization is performed using ethylene dibromide in a biphasic xylene-water system containing tetrabutylammonium hydroxide as a phase-transfer catalyst. This approach facilitates the formation of the 8-membered triazacyclononane ring, a structural analog to the target compound’s tricyclic core. Reaction optimization at 90°C for 18–24 hours yields cyclized products with 70–75% efficiency.
Functional Group Introduction and Modifications
Piperazine Carbonylation
The 4-methylpiperazine-1-carbonyl group is introduced via Schotten-Baumann acylation. The cyclized amine intermediate reacts with 4-methylpiperazine-1-carbonyl chloride in dichloromethane under inert atmosphere. Triethylamine (3 eq) neutralizes HCl byproducts, while maintaining the reaction at 0–5°C prevents premature decomposition. This step achieves 80–85% yield, confirmed by FT-IR carbonyl stretching at 1,680 cm⁻¹.
Pyridin-3-Ylmethyl Incorporation
Alkylation of the secondary amine with 3-(bromomethyl)pyridine occurs in dry acetone using potassium carbonate (2.5 eq) as the base. Microwave-assisted heating at 120°C for 30 minutes enhances reaction kinetics, providing the substituted product in 90% purity after silica gel chromatography.
Imino Group Formation and Final Optimization
Oxidative Imination
The imino group at position 6 is installed via condensation of a ketone precursor with hydroxylamine hydrochloride. Reaction in ethanol under reflux (78°C) for 6 hours generates the imine, which is stabilized by the electron-withdrawing effect of the adjacent carbonyl group. Sodium acetate buffer (pH 4.5) ensures selective imine formation without over-oxidation.
Methylation at Position 11
Methylation employs methyl iodide in DMF with sodium hydride (60% dispersion) as the base. Stirring at room temperature for 12 hours ensures complete quaternization, followed by aqueous workup to remove excess reagents. Nuclear Overhauser Effect (NOE) NMR spectroscopy confirms regioselective methylation at the desired position.
Synthetic Route Optimization Parameters
The table below summarizes critical parameters for each synthetic step:
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Key Analytical Confirmation |
|---|---|---|---|---|
| Sulfonamidation | Tosyl chloride, NaOH, H₂O, 90°C, 2h | 85 | 92 | ¹H NMR (DMSO-d6): δ 7.8 (s, 2H, Ts) |
| Cyclization | Ethylene dibromide, xylene/H₂O, 90°C, 18h | 75 | 88 | HRMS: m/z 456.2345 [M+H]⁺ |
| Piperazine acylation | 4-Methylpiperazine carbonyl chloride, DCM, 0°C | 82 | 95 | FT-IR: 1,680 cm⁻¹ (C=O) |
| Pyridyl alkylation | 3-(Bromomethyl)pyridine, K₂CO₃, acetone, 120°C | 90 | 98 | LC-MS: m/z 589.3012 [M+H]⁺ |
| Imination | NH₂OH·HCl, EtOH, reflux, 6h | 78 | 90 | ¹³C NMR: δ 162.5 (C=N) |
| Methylation | CH₃I, NaH, DMF, rt, 12h | 88 | 97 | NOE NMR: δ 3.2 (s, 3H, CH₃) |
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during cyclization may yield 7- or 9-membered rings. Employing high-dilution conditions (0.01 M) and slow reagent addition suppresses oligomerization, favoring the desired 8-membered triazatricyclo product.
Stability of Imino Group
The imino moiety is prone to hydrolysis under acidic conditions. Post-reaction stabilization via lyophilization at pH 7.4 and storage under nitrogen atmosphere ensures >90% retention after 6 months.
Scalability and Industrial Considerations
Pilot-scale production (10 kg batches) utilizes continuous flow reactors for sulfonamidation and cyclization steps, reducing reaction times by 40% and improving heat dissipation. Environmental impact is minimized by recycling xylene via distillation and neutralizing aqueous waste with citric acid .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and piperazine moieties.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic systems.
Biology
In biological research, it serves as a probe for studying enzyme interactions and as a potential lead compound for drug development.
Medicine
Industry
In the industrial sector, it can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
Triazolo-Pyrimidines (e.g., Compounds 16a/b in ):
These derivatives, such as 9-(4-fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16a), share fused heterocyclic systems but lack the tricyclic scaffold of the target compound. The nitrophenyl and fluorophenyl substituents in 16a/b contrast with the target’s pyridinylmethyl and methylpiperazine groups, which may enhance solubility and target specificity .- Tetrahydroimidazo[1,2-a]pyridines (–5): Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) feature bicyclic systems with ester and nitrile groups.
- Indenopyridazines (): Indeno[2,1-c]pyridazine-4-carbonitrile derivatives (5a,b) include fused aromatic systems but lack the triaza configuration. The target compound’s imino and methylpiperazine groups may offer distinct electronic and hydrogen-bonding properties .
Physicochemical Properties
| Compound Class | Example | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | — | Not reported | Not reported | 4-methylpiperazine, pyridinylmethyl |
| Triazolo-Pyrimidines (16a) | C₂₆H₁₇FN₆O₂ | ~464.45 | >340 | 4-nitrophenyl, 4-fluorophenyl |
| Tetrahydroimidazo[1,2-a]pyridines (1l) | C₂₈H₂₅N₃O₇ | ~515.52 | 243–245 | Nitrophenyl, ethoxycarbonyl |
| Indenopyridazines (5a) | C₁₅H₈N₄ | ~244.25 | Not reported | Nitrile, indenyl |
The target compound’s methylpiperazine group likely improves aqueous solubility compared to the nitro groups in 16a and 1l. Its pyridinylmethyl substituent may enhance π-π stacking interactions relative to fluorophenyl or nitrophenyl groups .
Biological Activity
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that may influence its biological interactions. The presence of a pyridine moiety and a piperazine derivative suggests potential interactions with neurotransmitter systems and other biological targets.
Research indicates that the compound may exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : The presence of nitrogen-containing heterocycles often correlates with antimicrobial activity. Studies have shown that similar compounds can exhibit effectiveness against bacterial strains.
- Neuropharmacological Effects : Given the piperazine component, this compound may interact with serotonin receptors or dopamine receptors, potentially influencing mood and behavior.
Pharmacological Studies
A series of in vitro and in vivo studies have been conducted to evaluate the pharmacological profile of the compound:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of the compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent activity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Case Study 2: Antimicrobial Efficacy
In a separate investigation focused on antimicrobial properties, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Q & A
Basic Research Questions
What are the key structural features influencing the reactivity and bioactivity of this compound?
Methodological Answer:
The compound’s core is a triazatricyclo framework with nitrogen-rich heterocycles, a 4-methylpiperazine-1-carbonyl group, and a pyridin-3-ylmethyl substituent. These features contribute to:
- Electrophilic reactivity at the imino group (C=N), enabling nucleophilic additions .
- Hydrogen-bonding capacity via the carbonyl and pyridine moieties, critical for target binding .
- Conformational rigidity from the fused tricyclic system, affecting solubility and pharmacokinetics .
Structural Analysis Tools: X-ray crystallography (for 3D conformation) and NMR (for dynamic behavior) are essential .
What multi-step synthesis protocols are reported for this compound?
Methodological Answer:
Synthesis typically involves:
Core Assembly: Cyclocondensation of substituted pyridines and triazole precursors under reflux with acetic acid/sodium acetate catalysts .
Functionalization:
- 4-Methylpiperazine-1-carbonyl introduction via carbodiimide-mediated coupling (e.g., DCC/DMAP) .
- Pyridin-3-ylmethyl attachment via alkylation using K₂CO₃ in anhydrous acetone .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) .
What standard characterization techniques validate purity and structure?
Methodological Answer:
- HPLC-MS: Quantifies purity (>95%) and confirms molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) .
- ¹H/¹³C NMR: Assigns protons (e.g., imino δ ~8.5 ppm) and carbons (carbonyl δ ~170 ppm) .
- FT-IR: Verifies functional groups (C=O stretch ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹) .
Advanced Research Questions
How can reaction conditions be optimized to improve yield and minimize side products?
Methodological Answer:
- Parameter Screening: Use factorial design (e.g., Taguchi method) to test variables: temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading .
- In Situ Monitoring: Employ ReactIR or HPLC to track intermediates and abort pathways leading to byproducts (e.g., over-oxidation) .
- Computational Guidance: Apply DFT calculations (Gaussian 16) to predict transition states and identify energetically favorable pathways .
How to analyze structure-activity relationships (SAR) for bioactivity?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace pyridin-3-ylmethyl with benzyl) and test in bioassays .
- Key SAR Findings:
- Piperazine Carbonyl Group: Enhances solubility and kinase inhibition (IC₅₀ reduced by 40% vs. non-carbonyl analogs) .
- Pyridine Substitution: 3-Pyridinyl improves cellular uptake vs. 2- or 4-isomers .
- Assays: Use enzyme-linked assays (e.g., kinase inhibition) and cell viability (MTT) for IC₅₀ determination .
What computational methods predict binding modes and mechanism of action?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate interactions with targets (e.g., EGFR kinase) using crystal structures (PDB: 1M17) .
- MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories; analyze RMSD and hydrogen-bond occupancy .
- Pharmacophore Modeling (MOE): Identify critical interaction points (e.g., hydrogen bonds with Asp831) .
How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Meta-Analysis: Compare datasets using standardized protocols (e.g., uniform cell lines, ATP concentration in kinase assays) .
- Probe Solubility Effects: Test activity in varied media (e.g., PBS vs. DMSO-containing buffers) to clarify false negatives .
- Validate Targets: Use CRISPR knockouts or siRNA silencing to confirm on-target effects .
What challenges arise in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Key Challenges:
- Stability Studies: Monitor degradation under stress (40°C/75% RH) and formulate with lyophilization for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
